molecular formula C19H21F3N4O B2759757 1-(2-methylphenyl)-3-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}urea CAS No. 1396863-51-6

1-(2-methylphenyl)-3-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}urea

Cat. No.: B2759757
CAS No.: 1396863-51-6
M. Wt: 378.399
InChI Key: DTJGXRMTWLDNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methylphenyl)-3-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}urea (CAS 1396863-51-6) is an organic compound with the molecular formula C 19 H 21 F 3 N 4 O and a molecular weight of 378.39 g/mol . This chemical features a tetrahydroquinazoline core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . Specifically, tetrahydroquinazoline derivatives have been investigated for their potential utility as anticancer agents, making this compound a valuable candidate for oncology research and drug discovery programs . The structure incorporates a trifluoromethyl group, a common moiety used to enhance a compound's metabolic stability, membrane permeability, and binding affinity. The specific combination of the urea linker and the tetrahydroquinazoline system presents a unique structural profile for exploring novel biological mechanisms and signaling pathways. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c1-12-6-2-4-8-14(12)25-18(27)23-11-10-16-24-15-9-5-3-7-13(15)17(26-16)19(20,21)22/h2,4,6,8H,3,5,7,9-11H2,1H3,(H2,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJGXRMTWLDNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC2=NC3=C(CCCC3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-3-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}urea typically involves multiple steps. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the trifluoromethyl group and the o-tolyl group. The final step involves the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for this compound may involve the use of organometallic catalysts to facilitate the coupling reactions required for its synthesis. These methods are optimized for high yield and purity, often employing palladium or nickel catalysts .

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-3-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}urea can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the quinazoline core or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce halogen atoms into the molecule .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds similar to 1-(2-methylphenyl)-3-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}urea exhibit significant anticancer properties. Studies have shown that such compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have been tested against breast and lung cancer cells with promising results .
  • Cyclic Nucleotide Phosphodiesterase Inhibition : The compound may act as an inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are crucial in regulating intracellular levels of cyclic AMP and cyclic GMP. This inhibition can lead to enhanced signaling pathways involved in various physiological processes, including vasodilation and neurotransmission .
  • Neuroprotective Effects : There is emerging evidence suggesting that related compounds could have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of oxidative stress and inflammation pathways .

Agricultural Applications

  • Herbicide Development : The unique structure of this compound presents opportunities for developing novel herbicides. The trifluoromethyl group is known to enhance herbicidal activity by improving the compound's stability and efficacy against target weeds .
  • Pesticide Formulations : Similar compounds are being explored as potential pesticides due to their ability to disrupt pest metabolism or reproduction. The incorporation of such compounds into formulations could lead to more effective pest control strategies with reduced environmental impact .

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal evaluated the effects of a derivative of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at low micromolar concentrations, highlighting its potential as a lead compound for further drug development .
  • Pesticide Efficacy Trials : Field trials conducted on crops treated with formulations containing derivatives of this compound showed enhanced weed control compared to traditional herbicides. The trials indicated not only improved efficacy but also a favorable safety profile for non-target organisms .

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-3-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}urea involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The trifluoromethyl group is known to enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features

The compound’s distinct features include:

  • Tetrahydroquinazoline core : Unlike thiazole- or triazole-based analogs (e.g., compounds in ), the tetrahydroquinazoline ring may confer unique conformational stability and binding interactions.
  • Trifluoromethyl substitution: The -CF₃ group at position 4 of the quinazoline is critical for enhancing electron-withdrawing effects and bioavailability, a trend observed in other trifluoromethylated quinazolinones with anticancer activity .
  • 2-Methylphenyl urea : The ortho-methyl group on the phenyl ring may sterically hinder enzymatic degradation, improving metabolic stability compared to unsubstituted phenyl derivatives.

Data Tables: Key Comparisons

Table 2. Impact of Substituents on Activity

Substituent Observed Effect (Analog Studies) Relevance to Target Compound
Trifluoromethyl (-CF₃) Enhances lipophilicity, kinase inhibition Likely improves target affinity
2-Methylphenyl Steric protection, metabolic stability May extend half-life
Urea linkage Hydrogen bonding, bioavailability Critical for target interaction

Biological Activity

The compound 1-(2-methylphenyl)-3-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}urea is a complex organic molecule characterized by its unique structural features, which include a urea moiety and a trifluoromethyl-substituted tetrahydroquinazoline. This article explores the biological activities associated with this compound, emphasizing its potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20F3N3OC_{18}H_{20}F_3N_3O, with a molecular weight of approximately 353.37 g/mol. The trifluoromethyl group enhances the lipophilicity and biological activity of the molecule compared to its non-fluorinated analogs.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer : Many urea derivatives have shown potential as anticancer agents by inducing apoptosis in tumor cells.
  • Antimicrobial : The presence of trifluoromethyl groups can enhance the antimicrobial properties of compounds by improving their interaction with microbial targets.
  • Anti-inflammatory : Some related compounds have demonstrated significant anti-inflammatory effects through inhibition of key enzymes involved in inflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound may be influenced by:

  • Trifluoromethyl Substitution : Enhances potency and selectivity against specific biological targets.
  • Urea Moiety : Provides a scaffold for interaction with various receptors and enzymes.

Comparison of Related Compounds

Compound NameStructural HighlightsBiological Activity
This compoundUrea + Trifluoromethyl TetrahydroquinazolineAnticancer, Antimicrobial
N,N-DimethylureaSimple urea structureModerate antimicrobial
SulfonylureasUrea + Sulfonyl groupAntidiabetic, Anticancer

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated various urea derivatives for their ability to induce apoptosis in cancer cell lines. The presence of trifluoromethyl groups was correlated with increased cytotoxicity against breast cancer cells (IC50 values ranging from 5 to 15 µM) .
  • Antimicrobial Effects :
    • Research on related compounds indicated that those with trifluoromethyl substitutions exhibited enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism involved disruption of bacterial cell membranes .
  • Anti-inflammatory Mechanisms :
    • In vitro studies demonstrated that similar quinazoline derivatives inhibited nitric oxide production in RAW 264.7 macrophages, suggesting a potential mechanism for reducing inflammation through COX-2 inhibition .

Q & A

Q. What synthetic strategies are recommended for preparing 1-(2-methylphenyl)-3-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}urea?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the tetrahydroquinazoline core via cyclization of a trifluoromethyl-substituted precursor under acidic conditions .
  • Step 2 : Introduction of the ethyl linker through nucleophilic substitution or coupling reactions (e.g., using 2-chloroethylurea intermediates) .
  • Step 3 : Urea bridge formation by reacting the tetrahydroquinazoline-ethyl intermediate with 2-methylphenyl isocyanate in anhydrous dichloromethane or acetonitrile .
  • Key Considerations : Use of anhydrous solvents, inert atmosphere (N₂/Ar), and catalysts like triethylamine to enhance yields .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to verify substituent positions (e.g., trifluoromethyl group at δ ~ -60 ppm in ¹⁹F NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ peak matching theoretical mass within 3 ppm error) .
  • Chromatography : TLC (Rf values) and HPLC (≥95% purity) to assess purity .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer :
  • Antimicrobial Screening : Broth microdilution assays to determine MIC values against bacterial/fungal strains (e.g., S. aureus, C. albicans) with fluconazole as a positive control .
  • Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values and dose-dependent apoptosis via flow cytometry .

Advanced Research Questions

Q. How can structural modifications enhance its target selectivity in kinase inhibition?

  • Methodological Answer :
  • SAR Studies : Modify substituents on the tetrahydroquinazoline (e.g., replace trifluoromethyl with cyano or methoxy groups) and evaluate binding affinity via kinase inhibition assays .
  • Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets in kinases (e.g., EGFR, VEGFR2) .
  • Case Study : Derivatives with bulkier substituents showed reduced off-target effects in kinase panels, as seen in pyrido[4,3-h]quinazoline analogs .

Q. What experimental designs address contradictory bioactivity data across cell lines?

  • Methodological Answer :
  • Hypothesis Testing : Compare pharmacokinetic properties (e.g., LogP, solubility) to explain variability. For example, poor solubility may reduce efficacy in certain cell lines .
  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differential pathway activation (e.g., apoptosis vs. autophagy) .
  • Data Normalization : Use Z-score normalization for IC₅₀ values across cell lines to control for inherent resistance mechanisms .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • DOE (Design of Experiments) : Apply Bayesian optimization or heuristic algorithms to screen solvent/base combinations (e.g., DMF vs. DCM, triethylamine vs. DBU) .
  • Catalyst Screening : Test Pd/C or CuI for coupling steps; microwave-assisted synthesis reduced reaction time by 40% in similar urea derivatives .
  • Case Study : A 63% yield improvement was achieved for a tetrazine-urea analog by optimizing stoichiometry and gradient chromatography .

Q. What advanced techniques elucidate its mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., dihydrofolate reductase) to resolve binding modes .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition .
  • Kinetic Studies : Use Lineweaver-Burk plots to identify inhibition type (e.g., uncompetitive inhibition observed in oxadiazole-urea analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.